molecular formula C11H22ClNOS B10799960 methane;(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride

methane;(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride

Cat. No.: B10799960
M. Wt: 251.82 g/mol
InChI Key: HZYNRHDVCNFQCK-DCXXCVGISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methane;(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3’-1-azabicyclo[2.2.2]octane];hydrochloride is a complex organic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The spiro structure, which involves a bicyclic system connected through a single atom, imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methane;(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3’-1-azabicyclo[2.2.2]octane];hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spiro structure and the introduction of the hydrochloride group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methane;(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3’-1-azabicyclo[2.2.2]octane];hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Methane;(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3’-1-azabicyclo[2.2.2]octane];hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methane;(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3’-1-azabicyclo[2.2.2]octane];hydrochloride involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Methane;(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3’-1-azabicyclo[2.2.2]octane];hydrochloride can be compared with other similar compounds, such as:

    Spiro[1,3-oxathiolane-5,3’-1-azabicyclo[2.2.2]octane] derivatives: These compounds share the spiro structure but may differ in their substituents, leading to variations in their chemical and biological properties.

    Bicyclic compounds: Compounds with similar bicyclic structures but without the spiro linkage, which may exhibit different reactivity and biological activity.

The uniqueness of methane;(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3’-1-azabicyclo[2.2.2]octane];hydrochloride lies in its specific spiro configuration and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity.

Properties

Molecular Formula

C11H22ClNOS

Molecular Weight

251.82 g/mol

IUPAC Name

methane;(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride

InChI

InChI=1S/C10H17NOS.CH4.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;/h8-9H,2-7H2,1H3;1H4;1H/t8-,10-;;/m1../s1

InChI Key

HZYNRHDVCNFQCK-DCXXCVGISA-N

Isomeric SMILES

C.C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.Cl

Canonical SMILES

C.CC1OC2(CN3CCC2CC3)CS1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.